- NiH-Catalyzed Remote Asymmetric Hydroalkylation of Alkenes with Racemic α-Bromo Amides, Angewandte Chemie, 2019, 58(6), 1754-1758
Cas no 916602-09-0 (Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride)
916602-09-0 structure
Product Name:Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride
CAS番号:916602-09-0
MF:C9H11ClFNO2
メガワット:219.640545129776
MDL:MFCD12910960
CID:2625021
PubChem ID:57415665
Update Time:2025-06-09
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride 化学的及び物理的性質
名前と識別子
-
- (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl
- Methyl (2S)-amino(4-fluorophenyl)acetate--hydrogen chloride (1/1)
- Methyl L-2-(4-fluorophenyl)glycinate HCl
- DTXSID00725443
- MFCD12910960
- (S)-methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
- METHYL (2S)-2-AMINO-2-(4-FLUOROPHENYL)ACETATE HYDROCHLORIDE
- SCHEMBL1432766
- 916602-09-0
- CS-0139585
- A915421
- Benzeneacetic acid, a-amino-4-fluoro-, methyl ester, hydrochloride(1:1), (aS)-
- (S)-methyl2-amino-2-(4-fluorophenyl)acetatehydrochloride
- AS-38094
- methyl (2S)-2-amino-2-(4-fluorophenyl)acetate;hydrochloride
- Methyl L-2-(4-fluorophenyl)glycinate hydrochloride
- (S)-2-(4-Fluorophenyl)glycine methyl ester hydrochloride
- Methyl (2S)-amino(4-fluorophenyl)ethanoate hydrochloride
- Methyl (S)-2-amino-2-(4-fluorophenyl)acetate hydrochloride
- AKOS027321259
- Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride
-
- MDL: MFCD12910960
- インチ: 1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1
- InChIKey: JLGSKYIBZLQSFR-QRPNPIFTSA-N
- ほほえんだ: Cl.FC1C=CC(=CC=1)[C@@H](C(=O)OC)N
計算された属性
- せいみつぶんしりょう: 219.0462344g/mol
- どういたいしつりょう: 219.0462344g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 179
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
じっけんとくせい
- 色と性状: Solid
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319;H335
- 警告文: P280;P305+P351+P338
- ちょぞうじょうけん:2-8 °C
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 64180-1/G |
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |
916602-09-0 | 97% | 1g |
$53 | 2023-09-16 | |
| AstaTech | 64180-5/G |
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |
916602-09-0 | 97% | 5g |
$173 | 2023-09-16 | |
| AstaTech | 64180-25/G |
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |
916602-09-0 | 97% | 25g |
$477 | 2023-09-16 | |
| TRC | M220233-50mg |
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride |
916602-09-0 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M220233-100mg |
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride |
916602-09-0 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M220233-500mg |
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride |
916602-09-0 | 500mg |
$ 185.00 | 2022-06-04 | ||
| Alichem | A019119901-5g |
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |
916602-09-0 | 95% | 5g |
$295.96 | 2023-08-31 | |
| Alichem | A019119901-25g |
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |
916602-09-0 | 95% | 25g |
$934.21 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S53090-5g |
Methyl (2S)-2-amino-2-(4-fluorophenyl)acetate,hydrochloride |
916602-09-0 | 97% | 5g |
¥2709.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S53090-1g |
Methyl (2S)-2-amino-2-(4-fluorophenyl)acetate,hydrochloride |
916602-09-0 | 97% | 1g |
¥909.0 | 2024-07-19 |
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol ; rt; overnight, rt → reflux
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
2.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
2.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
リファレンス
- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry, Angewandte Chemie, 2014, 53(12), 3259-3263
合成方法 3
はんのうじょうけん
1.1 Solvents: Methanol , Water ; 16 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
3.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
3.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
リファレンス
- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry, Angewandte Chemie, 2014, 53(12), 3259-3263
合成方法 4
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ; 4 h, 90 °C
2.1 Solvents: Methanol , Water ; 16 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt
3.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
4.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
2.1 Solvents: Methanol , Water ; 16 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt
3.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
4.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
リファレンス
- Asymmetric Strecker Synthesis of α-Arylglycines, Journal of Organic Chemistry, 2011, 76(15), 6038-6047
合成方法 5
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
リファレンス
- Asymmetric Strecker Synthesis of α-Arylglycines, Journal of Organic Chemistry, 2011, 76(15), 6038-6047
合成方法 6
はんのうじょうけん
1.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
リファレンス
- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry, Angewandte Chemie, 2014, 53(12), 3259-3263
合成方法 7
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 10 min, 0 °C; 2 h, 0 °C → 75 °C
リファレンス
- ((S)-3-Mercapto-2-methylpropanamido)acetic acid derivatives as metallo-β-lactamase inhibitors: Synthesis, kinetic and crystallographic studies, European Journal of Medicinal Chemistry, 2018, 145, 649-660
合成方法 8
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
リファレンス
- Asymmetric Strecker Synthesis of α-Arylglycines, Journal of Organic Chemistry, 2011, 76(15), 6038-6047
合成方法 9
はんのうじょうけん
1.1 Solvents: Methanol , Water ; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt
2.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt
2.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
リファレンス
- Asymmetric Strecker Synthesis of α-Arylglycines, Journal of Organic Chemistry, 2011, 76(15), 6038-6047
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Raw materials
- (S)-2-Amino-2-(4-fluorophenyl)acetic acid
- (S)-1-(4-Methoxyphenyl)ethanamine hydrochloride
- 4-Fluorobenzaldehyde
- L-P-Fluorophenylglycine Hydrochloride
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Preparation Products
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride 関連文献
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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